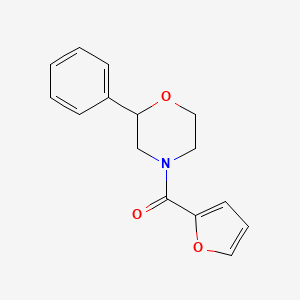

4-(furan-2-carbonyl)-2-phenylmorpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves reactions with furan-2-carbonyl chloride . For instance, N-(4-bromophenyl)furan-2-carboxamide was synthesized by reacting furan-2-carbonyl chloride with 4-bromoaniline . Another study reported the heterocyclization of furan-2-carbonyl isothiocyanate with various nitrogen nucleophiles, resulting in the formation of a new series of heterocycles .Chemical Reactions Analysis

Furan-2-carbonyl compounds can participate in diverse types of reactions. For example, furan-2-carbonyl isothiocyanate underwent addition–cyclization reactions with nitrogen nucleophiles, leading to the formation of novel azines and azoles .Mechanism of Action

Target of Action

4-(Furan-2-carbonyl)-2-phenylmorpholine primarily targets specific receptors or enzymes within the body. These targets are often associated with the compound’s therapeutic effects. For instance, furan derivatives have been known to interact with various receptors such as GABA receptors, COX-2 enzymes, and opioid receptors .

Mode of Action

The compound interacts with its targets through binding, which can either activate or inhibit the receptor or enzyme. This interaction leads to a cascade of biochemical events. For example, if the compound binds to a GABA receptor, it may enhance the inhibitory effects of GABA, leading to a calming effect on the nervous system .

Biochemical Pathways

Upon binding to its target, this compound can influence several biochemical pathways. For instance, if it inhibits COX-2 enzymes, it can reduce the production of prostaglandins, which are involved in inflammation and pain. This can lead to anti-inflammatory and analgesic effects .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The furan ring in its structure enhances its solubility and bioavailability. The compound is likely absorbed in the gastrointestinal tract, distributed through the bloodstream, metabolized in the liver, and excreted via the kidneys .

Result of Action

At the molecular level, the compound’s action results in the modulation of receptor activity or enzyme inhibition. This can lead to various cellular effects such as reduced inflammation, decreased pain perception, or altered neurotransmitter release. These effects contribute to the compound’s therapeutic benefits .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the efficacy and stability of this compound. For instance, extreme pH levels can affect the compound’s stability, while high temperatures might accelerate its degradation. Additionally, interactions with other drugs or dietary components can alter its bioavailability and effectiveness .

Advantages and Limitations for Lab Experiments

The advantages of using 4-(furan-2-carbonyl)-2-phenylmorpholine in lab experiments include its relatively low cost and its availability in powder form. Additionally, it is relatively easy to synthesize this compound in the laboratory. The primary limitation of this compound is its lack of specificity, as it has been found to inhibit the activity of multiple enzymes.

Future Directions

There are a number of potential future directions for 4-(furan-2-carbonyl)-2-phenylmorpholine research. These include further investigation of its potential to act as an antioxidant and to reduce inflammation, as well as its potential to inhibit the activity of other enzymes. Additionally, further research could be conducted on the potential applications of this compound in the treatment of cancer and other diseases. Finally, further research could be conducted on the synthesis of this compound in order to improve its efficiency and reduce its cost.

Synthesis Methods

4-(furan-2-carbonyl)-2-phenylmorpholine is synthesized through a two-step process. The first step involves the reaction of 4-fluorophenylacetonitrile with 2-chloro-4-fluorophenylacetonitrile in the presence of a base, such as sodium hydroxide or potassium hydroxide. The second step involves the reaction of the resulting product with 4-chlorobenzaldehyde in the presence of a reducing agent, such as sodium borohydride or potassium borohydride.

Scientific Research Applications

4-(furan-2-carbonyl)-2-phenylmorpholine has been investigated for its potential applications in scientific research. It has been studied for its ability to inhibit the activity of enzymes involved in the synthesis of fatty acids and cholesterol, as well as its ability to inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential to act as an antioxidant, and to reduce inflammation.

Properties

IUPAC Name |

furan-2-yl-(2-phenylmorpholin-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c17-15(13-7-4-9-18-13)16-8-10-19-14(11-16)12-5-2-1-3-6-12/h1-7,9,14H,8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCNAUZXTCVIJPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C(=O)C2=CC=CO2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-4-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B6499498.png)

![3-fluoro-4-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6499506.png)

![2-methyl-N-(4-{[2-(2-phenylmorpholin-4-yl)ethyl]sulfamoyl}phenyl)propanamide](/img/structure/B6499517.png)

![N-(4-{[3-(2-phenylmorpholin-4-yl)propyl]sulfamoyl}phenyl)acetamide](/img/structure/B6499523.png)

![4-fluoro-2-methyl-N-[4-(2-phenylmorpholin-4-yl)butyl]benzene-1-sulfonamide](/img/structure/B6499538.png)

![2-[(4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}quinazolin-2-yl)sulfanyl]-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6499544.png)

![N'-(3-chloro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide](/img/structure/B6499561.png)

![N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B6499596.png)

![2-oxo-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-2H-chromene-3-carboxamide](/img/structure/B6499597.png)

![2-(3,4-dimethoxyphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide](/img/structure/B6499601.png)

![3-(4-bromophenyl)-6-{[(thiophen-2-yl)methyl]amino}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6499615.png)

![2,4-difluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6499621.png)